cis-alpha-Nitrostilbene

Electrochemistry Reaction Mechanism Nitroalkene

cis-α-Nitrostilbene (CAS 4714-25-4), chemically designated as (Z)-1-nitro-1,2-diphenylethene, is a specific geometric isomer of the α-nitrostilbene class. Unlike the more thermodynamically stable trans isomer, this compound possesses a cis configuration around its activated olefinic bond, which is conjugated to both a nitro group and two phenyl rings.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 4714-25-4
Cat. No. B14811921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-alpha-Nitrostilbene
CAS4714-25-4
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H11NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10-
InChIKeyRYJATPLJVSILLB-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-alpha-Nitrostilbene (CAS 4714-25-4): A Defined cis-Nitroalkene Isomer for Electrochemical and Photochemical Research


cis-α-Nitrostilbene (CAS 4714-25-4), chemically designated as (Z)-1-nitro-1,2-diphenylethene, is a specific geometric isomer of the α-nitrostilbene class [1]. Unlike the more thermodynamically stable trans isomer, this compound possesses a cis configuration around its activated olefinic bond, which is conjugated to both a nitro group and two phenyl rings. This unique geometry dictates its distinct reactivity profile, particularly in electron-transfer processes, making it a critical research tool for studying stereoelectronic effects where the spatial arrangement of substituents is the primary variable [1].

Why Generic 'alpha-Nitrostilbene' Cannot Substitute for the Pure cis Isomer (CAS 4714-25-4)


Procuring an unspecified mixture or the alternative trans isomer of α-nitrostilbene is not functionally equivalent to sourcing the pure cis isomer. The two forms are not simply interchangeable; they exhibit fundamentally different electrochemical reaction mechanisms [1]. As detailed in the quantitative evidence below, the trans isomer undergoes a rapid, redox-catalyzed isomerization to the cis form upon single-electron reduction, while the cis isomer follows a distinct, second-order dimerization pathway. This difference in fundamental reactivity means that experimental outcomes in electron-transfer studies are entirely dependent on the starting isomeric purity, making the use of the defined cis isomer essential for obtaining reproducible and interpretable results [1].

cis-alpha-Nitrostilbene (CAS 4714-25-4): Quantified Differentiation Evidence Against the trans Isomer


Divergent Electrochemical Reduction Mechanism: Dimerization vs. Isomerization

The reduction mechanism of cis-α-nitrostilbene is fundamentally different from that of its trans counterpart. The cis isomer undergoes a second-order radical anion dimerization, whereas the radical anion of the trans isomer rapidly isomerizes to the cis form. This was demonstrated in a head-to-head voltammetric study in acetonitrile [1]. Simulation of the voltammetric data for the trans isomer failed when using the dimerization model that perfectly accounted for the cis isomer's behavior, confirming the necessity of a different mechanistic pathway [1].

Electrochemistry Reaction Mechanism Nitroalkene

Quantitative Redox Potential and Dimerization Kinetics for the cis Isomer

The standard potential (E°) for the neutral/radical anion couple is a key physicochemical property. For cis-α-nitrostilbene, this value was measured as −1.44 V vs. ferrocenium/ferrocene, and the subsequent dimerization of the radical anion proceeds with a rate constant of 5.7 × 10⁴ M⁻¹ s⁻¹ at 298 K [1]. These precise kinetic and thermodynamic parameters provide a definitive benchmark for the cis isomer's reactivity, which cannot be independently measured for the trans isomer due to its concurrent isomerization under the same conditions.

Electrochemistry Kinetics Radical Anion

Thermodynamic Preference for the cis Isomer at Equilibrium

Partial electrolysis experiments on trans-α-nitrostilbene result in a redox-catalyzed equilibration of the neutral isomers. Chromatographic analysis of the partially electrolyzed solutions revealed that the ratio of cis-1 to trans-1 approached 12, providing a direct estimate of the isomerization equilibrium constant [1]. This indicates a significant thermodynamic preference for the cis isomer under these conditions, contrary to what might be expected from simple steric considerations.

Isomerization Equilibrium Constant Electrochemistry

High-Yield Photochemical Conversion to Benzilmonooxime

The photochemical reactivity of α-nitrostilbenes is also isomer-dependent. On irradiation in acetone, cis-α-nitrostilbene is reported to convert in high yield into a mixture of isomers of benzilmonooxime, a useful synthetic intermediate [1]. In contrast, a related nitro isomer (1i, R=4-NO2-Ph) yields the corresponding oxime in only 38% yield under similar conditions, highlighting the superior photochemical performance of the parent cis isomer.

Photochemistry Nitro-Nitrite Rearrangement Synthetic Utility

cis-alpha-Nitrostilbene: Key Research and Industrial Application Scenarios


Mechanistic Electrochemical Studies on Activated Olefins

This compound is the definitive choice for researchers investigating the fundamental electron-transfer chemistry of nitro-activated alkenes. Its well-characterized, clean second-order dimerization mechanism, with a precisely measured standard potential of −1.44 V vs. ferrocenium/ferrocene and a dimerization rate constant of 5.7 × 10⁴ M⁻¹ s⁻¹, makes it an ideal model substrate [1]. It allows for the unambiguous study of radical anion reactivity without the mechanistic complications introduced by isomerization, which is inherent to the trans isomer [1].

Redox-Isomerization Equilibrium Investigations

The high cis/trans equilibrium ratio of approximately 12, determined from redox-catalyzed isomerization experiments, positions cis-α-nitrostilbene as a key component in studies of stereochemical control in electron-transfer processes [1]. Researchers can use this compound to calibrate models of redox-catalyzed geometric isomerization and to study the thermodynamic preference for the cis isomer in charged and neutral states [1].

Photochemical Synthesis of Benzil Derivatives

For synthetic chemists interested in photochemical nitro-nitrite rearrangements, cis-α-nitrostilbene offers a high-yield entry into benzilmonooxime and related compounds [2]. This specific reactivity is valuable for creating building blocks for further synthetic elaboration, where the cis geometric configuration is a prerequisite for the observed photochemical outcome [2].

Reference Standard for Isomeric Purity in Analytical Method Development

Given the stark mechanistic differences between the cis and trans isomers, a pure, authenticated sample of cis-α-nitrostilbene (CAS 4714-25-4) is essential as a reference standard. It enables the development and calibration of analytical methods, such as HPLC, to verify and quantify the isomeric purity of nitrostilbene samples, ensuring that subsequent experimental data is not invalidated by isomeric cross-contamination [1].

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